4-Azidoaniline hydrochloride
Overview
Description
Mechanism of Action
Target of Action
4-Azidoaniline hydrochloride is a versatile protein and peptide modifying agent used for photoaffinity labeling . It has been used in the synthesis and preparation of [α -32 P]GTP-azidoanilide (GTP-AA) . The primary targets of this compound are therefore proteins and peptides that interact with GTP, such as GTP-binding proteins .
Mode of Action
The compound interacts with its targets through a process known as photoaffinity labeling . This is a technique used in biochemistry to identify binding sites of drugs and endogenous ligands. The azido group in the this compound acts as a photoactivatable reactive group. Upon exposure to ultraviolet light, the azido group forms a nitrene group, which can form covalent bonds with adjacent molecules, thereby labeling the target .
Biochemical Pathways
Given its use in the preparation of gtp-aa , it can be inferred that it may affect pathways involving GTP-binding proteins. These proteins play crucial roles in various cellular processes, including signal transduction, protein synthesis, and control of cell growth and differentiation .
Result of Action
The primary result of the action of this compound is the labeling of target proteins and peptides. This allows for the identification and study of these targets, contributing to our understanding of their function and role in various biochemical processes .
Action Environment
The action of this compound is influenced by environmental factors such as light. The azido group in the compound is activated by ultraviolet light, triggering the labeling process . Therefore, the efficacy and stability of the compound’s action can be influenced by factors such as light exposure and intensity.
Biochemical Analysis
Biochemical Properties
4-Azidoaniline hydrochloride plays a significant role in biochemical reactions, particularly in the preparation of photo-reactive polymers and polysaccharides . It interacts with enzymes and proteins through its azido group, which can form covalent bonds with amino acid residues upon activation by light. This property makes it a valuable tool for studying protein-protein interactions and enzyme activities. For instance, it has been used in the preparation of 1-(4-aminophenyl)-1H-[1,2,3]-triazol-4-ylcarbonyl-Phe-Gly-Phe-Gly-OH, a compound that can be used to study enzyme-substrate interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through covalent bonding, which can alter cell signaling pathways, gene expression, and cellular metabolism. The azido group in this compound can be activated by light to form reactive intermediates that interact with cellular biomolecules, leading to changes in their function and activity .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of its azido group by light, which generates reactive nitrene intermediates. These intermediates can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or activation and changes in gene expression. This mechanism allows this compound to be used in photoaffinity labeling, where it helps identify and study the binding interactions of proteins and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under normal storage conditions but can degrade upon prolonged exposure to light and heat. Long-term effects on cellular function have been observed in in vitro studies, where the compound’s reactivity can lead to persistent modifications of proteins and enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used to study protein interactions and enzyme activities without causing significant toxicity. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level leads to noticeable changes in cellular function and metabolism .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound within cells can influence its activity and function, as it may preferentially accumulate in areas where it can interact with target proteins and enzymes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may be more effective in certain cellular environments. For example, the compound may localize to the mitochondria or nucleus, where it can interact with specific proteins and enzymes involved in cellular metabolism and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Azidoaniline hydrochloride can be synthesized through a series of chemical reactions. One common method involves the diazotization of 4-nitroaniline followed by reduction to 4-aminophenyl azide. The final step involves the conversion of 4-aminophenyl azide to this compound using hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and solvent extraction .
Chemical Reactions Analysis
Types of Reactions
4-Azidoaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it back to 4-aminophenyl azide or other related compounds.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various nitro and nitroso compounds, while reduction can produce different amines .
Scientific Research Applications
4-Azidoaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of photo-reactive polymers and polysaccharides, which are important in materials science and engineering.
Biology: The compound is used in photoaffinity labeling to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: A precursor in the synthesis of 4-Azidoaniline hydrochloride.
4-Aminophenyl azide: An intermediate in the synthesis process.
Phenyl azide: A related compound with similar reactivity
Uniqueness
This compound is unique due to its ability to form reactive intermediates upon exposure to light, making it particularly useful in photo-reactive applications. Its versatility in various chemical reactions and applications further distinguishes it from similar compounds .
Properties
IUPAC Name |
4-azidoaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-1-3-6(4-2-5)9-10-8;/h1-4H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYAJRBHPPWHSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=[N+]=[N-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583387 | |
Record name | 4-Azidoaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91159-79-4 | |
Record name | 4-Azidoaniline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91159-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Azidoaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Azidoaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-azidoaniline hydrochloride facilitate the functionalization of SWCNTs? What are the implications of this functionalization?
A1: this compound, when exposed to UV light at 254 nm, undergoes photolysis, generating a reactive species that can covalently bond with the sidewalls of SWCNTs. [] This process leads to the amino-functionalization of SWCNTs, confirmed by FTIR analysis. [] This covalent modification is crucial for subsequent grafting of other molecules, such as polyaniline, onto the SWCNT surface. []
Q2: What are the benefits of grafting polyaniline onto this compound-modified SWCNTs?
A2: Grafting polyaniline onto the modified SWCNTs results in the formation of SWCNTs/polyaniline composites. These composites exhibit significantly improved electrical conductivity compared to unmodified SWCNTs. [] Specifically, a study demonstrated a reduced sheet resistance of approximately 489.2 Ω/□ for the composite material. [] This enhanced conductivity makes the composite material promising for applications in electronic devices.
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